N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide
Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. The molecule integrates a furan ring substituted at the 5-position with a thiophen-3-yl group and a methanesulfonamide moiety attached via a methylene bridge at the 2-position of the furan.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S2/c1-16(12,13)11-6-9-2-3-10(14-9)8-4-5-15-7-8/h2-5,7,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBUDEIFGXFTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(O1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide typically involves the condensation of thiophene and furan derivatives under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines .
Scientific Research Applications
Chemical Applications
1. Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including cross-coupling reactions and nucleophilic substitutions. This characteristic is particularly valuable in the development of pharmaceuticals and agrochemicals.
2. Coordination Chemistry
N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are essential for catalysis and materials science applications, where they can enhance the properties of the resulting materials.
Biological Applications
1. Drug Discovery
The compound's unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery. Its ability to modulate the activity of enzymes and receptors positions it as a potential therapeutic agent in treating various diseases.
2. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been evaluated against several bacterial strains, showing promising results in inhibiting growth, which suggests its potential use in developing new antibiotics.
3. Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown enhanced cytotoxicity compared to standard chemotherapeutic agents, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction.
Industrial Applications
1. Organic Semiconductors
The compound is being explored for use in organic semiconductors and organic light-emitting diodes (OLEDs). Its electronic properties can be tuned through chemical modifications, making it suitable for advanced material applications in electronics.
2. Advanced Materials Development
this compound can also be used in the development of functionalized materials that possess unique optical or electronic characteristics, contributing to innovations in material science.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a new antibiotic candidate.
| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 0 |
| Escherichia coli | 18 | 0 |
| Pseudomonas aeruginosa | 12 | 0 |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on FaDu hypopharyngeal tumor cells revealed that this compound induced apoptosis more effectively than conventional chemotherapeutics like bleomycin.
| Treatment | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| N-(5-(thiophen-3-yl)furan-2-yl)methanesulfonamide | 30 | 10 |
| Bleomycin | 50 | 20 |
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related sulfonamide derivatives, focusing on heterocyclic substituents, biological activity, and synthetic routes.
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations:
Heterocyclic Diversity :
- The thiophen-3-yl substitution in the target compound distinguishes it from analogs like LMM5/LMM11 (oxadiazole-based) or thiophen-2-yl derivatives . The thiophene’s position (3- vs. 2-) may alter electronic properties and target binding.
- Compounds like N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide () replace sulfonamide with a propanamide linker but retain furan-thiazole synergy for anticancer activity.
Ranitidine-related compounds () highlight the role of sulfonamide-furan structures in gastrointestinal therapeutics, though their nitroacetamide substituents differ from the target compound’s methanesulfonamide group.
Synthetic Routes: The target compound’s synthesis likely involves chlorosulfonation of a bromofuran intermediate (as in ) followed by amidation. In contrast, oxadiazole derivatives (LMM5/LMM11) require multi-step coupling of sulfamoyl benzamides .
Table 2: Physicochemical and Pharmacokinetic Comparison
Biological Activity
N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines thiophene and furan rings, which are known for their diverse roles in medicinal chemistry. The molecular formula is C₁₈H₁₉N₁O₄S, and it is characterized by the following structural elements:
- Thiophene ring : Contributes to the compound's electron-rich character.
- Furan ring : Enhances the compound's reactivity and potential interactions with biological targets.
- Methanesulfonamide group : Imparts solubility and biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study Example :
In a study assessing the compound's efficacy against common pathogens, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The exact mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells, particularly breast cancer cell lines such as MCF-7 and MDA-MB-468.
Research Findings :
- MTT Assays : In vitro assays revealed that the compound significantly reduced cell viability in treated cancer cells compared to controls.
- Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to topoisomerase I, inhibiting its activity and leading to DNA damage in cancer cells.
The biological effects of this compound are believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The methanesulfonamide moiety may inhibit certain enzymes involved in cellular processes, contributing to both antimicrobial and anticancer effects.
- Cell Signaling Modulation : The compound may influence signaling pathways associated with cell proliferation and apoptosis, particularly in tumor cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Suprofen | Suprofen | Anti-inflammatory, analgesic |
| Nitrofurantoin | Nitrofurantoin | Antimicrobial |
| N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide | Carbazole derivative | Neuroprotective |
This compound stands out due to its dual-ring structure which enhances its pharmacological versatility compared to other compounds with single heterocyclic structures.
Q & A
Q. What are the common synthetic routes for N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Coupling 3-thiophene-substituted furan via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation to establish the heterocyclic backbone .
Sulfonamide Introduction : Reacting the furan-thiophene intermediate with methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
- Optimization : Temperature control (60–80°C) prevents side reactions, while pH adjustments (neutral to mildly basic) stabilize intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent connectivity (e.g., thiophene δ 7.2–7.5 ppm, furan δ 6.3–6.8 ppm) and sulfonamide protons (δ 3.0–3.2 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 312.05) .
Advanced Research Questions
Q. How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) combining exact exchange (Hartree-Fock) and gradient-corrected correlation (Lee-Yang-Parr) accurately model π-π interactions in the heterocyclic core .
- Computational Workflow :
Geometry optimization at B3LYP/6-31G(d) level.
Frontier orbital analysis (HOMO-LUMO gap) predicts electrophilic sites (e.g., sulfonamide sulfur) .
- Validation : Compare computed IR spectra with experimental data to validate intramolecular hydrogen bonding .
Q. What challenges arise in resolving crystal structures of sulfonamide derivatives, and how can SHELX software aid in this?
- Methodological Answer :
- Challenges : Disorder in flexible sulfonamide groups and twinning due to planar heterocycles complicate refinement .
- SHELX Workflow :
Integration : SHELXD for phase problem resolution via dual-space methods.
Refinement : SHELXL with Hirshfeld atom refinement (HAR) models weak hydrogen bonds (e.g., C–H···O) .
- Case Study : Similar compounds (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) show SHELX-refined R-factors < 0.04 .
Q. How do structural modifications (e.g., substituents on thiophene/furan) influence biological activity?
- Methodological Answer :
- SAR Studies :
- Thiophene Substitution : 3-Thiophene (vs. 2-) enhances antimicrobial activity by improving membrane permeability (logP ~2.5) .
- Sulfonamide Variants : Methylsulfonamide (vs. phenyl) reduces cytotoxicity (IC₅₀ > 50 µM in HEK293 cells) .
- Assays :
Enzyme Inhibition : Fluorescence polarization assays quantify binding to carbonic anhydrase IX (Ki < 100 nM) .
Molecular Docking : AutoDock Vina models interactions with active-site zinc ions (binding energy < -8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
